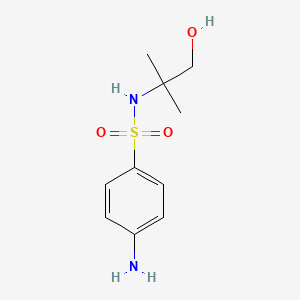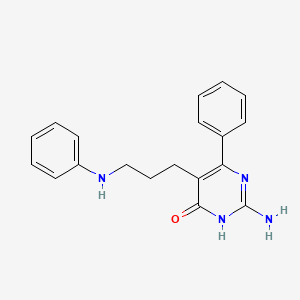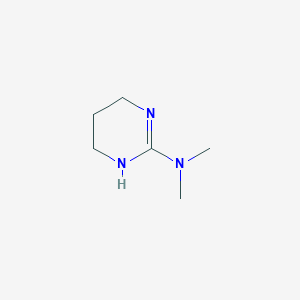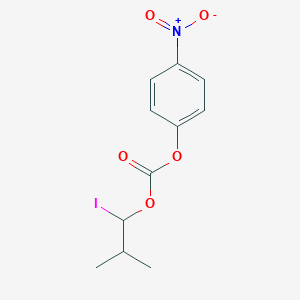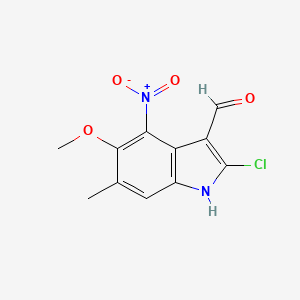
4-Methyl-3,5,5-triphenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3,5,5-triphenyl-furan-2-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This particular compound is notable for its unique structure, which includes three phenyl groups and a methyl group attached to the furan ring.
Preparation Methods
The synthesis of 4-methyl-3,5,5-triphenyl-furan-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a [1,2]-phospha-Brook rearrangement under Brønsted base catalysis can be used to synthesize trisubstituted furans via a formal [3 + 2] cycloaddition of an in situ generated α-oxygenated propargyl anion to an aldehyde, followed by intramolecular cyclization mediated by N-iodosuccinimide .
Chemical Reactions Analysis
4-methyl-3,5,5-triphenyl-furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-3,5,5-triphenyl-furan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-3,5,5-triphenyl-furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methyl-3,5,5-triphenyl-furan-2-one can be compared with other similar compounds, such as:
2-methyl-3,4,5-triphenyl pyrrole: This compound has a similar structure but contains a pyrrole ring instead of a furan ring.
2-furoic acid: A simpler furan derivative with different functional groups and properties.
The uniqueness of 4-methyl-3,5,5-triphenyl-furan-2-one lies in its specific substitution pattern and the presence of three phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68727-86-6 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-methyl-3,5,5-triphenylfuran-2-one |
InChI |
InChI=1S/C23H18O2/c1-17-21(18-11-5-2-6-12-18)22(24)25-23(17,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
CKDTWDRSEIZAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


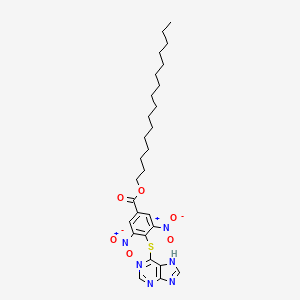
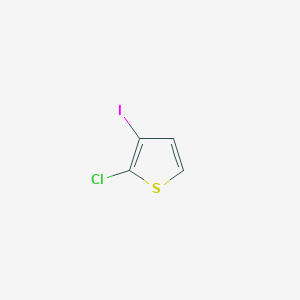
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
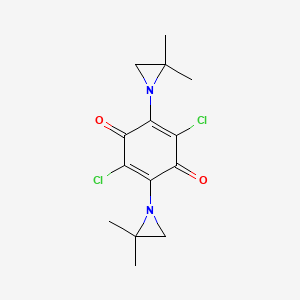
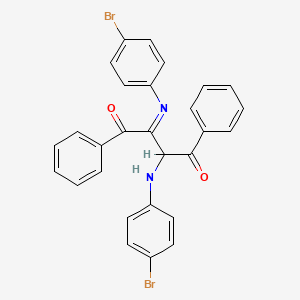

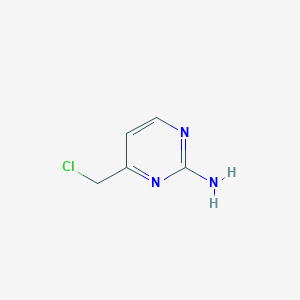
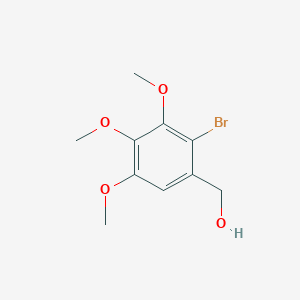
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
